
4-(Dimethylboranyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylboranyl)phenol is an organic compound that features a phenol group substituted with a dimethylboranyl group
Métodos De Preparación
The synthesis of 4-(Dimethylboranyl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with dimethylborane under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(Dimethylboranyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as chromic acid.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols.
Aplicaciones Científicas De Investigación
4-(Dimethylboranyl)phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylboranyl)phenol involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can affect the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
4-(Dimethylboranyl)phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenolic compound, used as a disinfectant and precursor for various chemicals.
4-Methylphenol:
4-Chlorophenol: Used in the production of herbicides and antiseptics.
Uniqueness: The presence of the dimethylboranyl group in this compound imparts unique chemical properties, such as increased reactivity and the ability to form stable complexes with metal ions.
Propiedades
Número CAS |
885475-27-4 |
|---|---|
Fórmula molecular |
C8H11BO |
Peso molecular |
133.99 g/mol |
Nombre IUPAC |
4-dimethylboranylphenol |
InChI |
InChI=1S/C8H11BO/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 |
Clave InChI |
PLNHWVNUOZBENQ-UHFFFAOYSA-N |
SMILES canónico |
B(C)(C)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


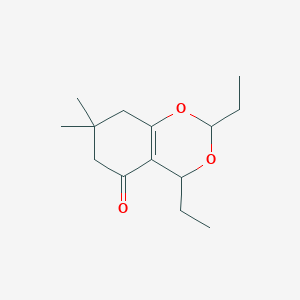
![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
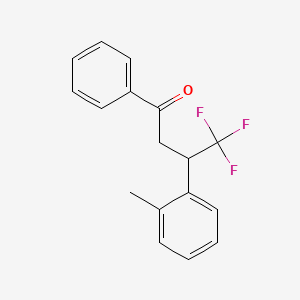
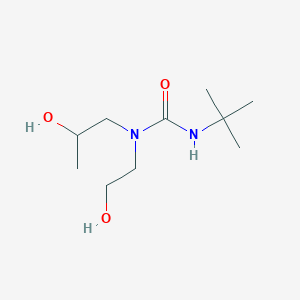
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
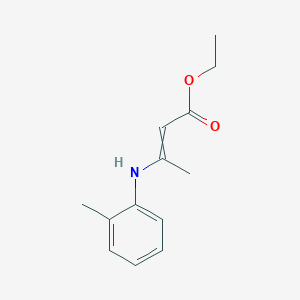
![Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane](/img/structure/B12614960.png)
![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)
![2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12614987.png)
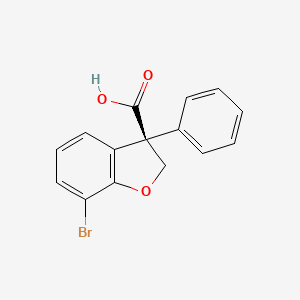
![N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine](/img/structure/B12615003.png)
![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)
![N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide](/img/structure/B12615008.png)
![Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane](/img/structure/B12615012.png)
